molecular formula C19H23NO4 B1253909 (7R)-salutaridinol

(7R)-salutaridinol

Cat. No.: B1253909
M. Wt: 329.4 g/mol
InChI Key: LLSADFZHWMEBHH-LPMFXHHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7R)-Salutaridinol is a stereoisomer of the key biosynthetic intermediate in the benzylisoquinoline alkaloid (BIA) pathway in the opium poppy ( Papaver somniferum ). In planta, the (7S)-configured salutaridinol is produced by the NADPH-dependent reduction of salutaridine, catalyzed by salutaridine reductase (SalR) . This reaction is a committed step in the biosynthesis of morphinan alkaloids . The subsequent enzymatic step is the acetylation of the 7-hydroxyl group of (7S)-salutaridinol by salutaridinol 7-O-acetyltransferase (SAT) to form salutaridinol-7-O-acetate . This acetate spontaneously rearranges to form thebaine, the first pentacyclic opiate alkaloid in the pathway and a direct precursor to codeine, morphine, and other semi-synthetic analgesics . While the (7S)-epimer is the natural substrate, this compound serves as a critical analytical standard and research tool. It is invaluable for comparative studies in metabolic engineering, for investigating the stereospecificity of SalR and other pathway enzymes, and for probing the biochemical mechanisms of the BIA biosynthetic pathway . Research into these pathways is vital for developing microbial fermentation platforms to produce these important pharmaceuticals . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

(1S,9R,12R)-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaene-3,12-diol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-16(24-3)14(21)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9-10,13-14,21-22H,6-8H2,1-3H3/t13-,14-,19+/m1/s1

InChI Key

LLSADFZHWMEBHH-LPMFXHHGSA-N

Isomeric SMILES

CN1CC[C@]23C=C([C@@H](C=C2[C@H]1CC4=C3C(=C(C=C4)OC)O)O)OC

Canonical SMILES

CN1CCC23C=C(C(C=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Biosynthesis

(7R)-Salutaridinol has the molecular formula C19H23NO4C_{19}H_{23}NO_4 and is produced in the secondary metabolism of the opium poppy (Papaver somniferum). It is an intermediate in the morphine biosynthesis pathway, derived from (R)-reticuline through the action of salutaridine reductase. This compound serves as a substrate for salutaridinol 7-O-acetyltransferase, linking it to the production of various important alkaloids .

Pharmacological Applications

  • Analgesic Properties :
    • As a precursor in morphine synthesis, this compound is indirectly involved in producing analgesics used for pain management. Morphine and its derivatives are widely used due to their potent analgesic effects.
  • Potential Biomarker :
    • Salutaridinol levels can indicate metabolic flux through the morphine biosynthesis pathway, making it a potential biomarker for assessing the efficacy of morphine production in various cultivars of opium poppy .

Biotechnological Applications

  • Metabolic Engineering :
    • Research has demonstrated that manipulating genes associated with salutaridinol biosynthesis can enhance alkaloid production in transgenic opium poppy plants. For instance, overexpression of salutaridinol 7-O-acetyltransferase resulted in increased yields of morphine, codeine, and thebaine .
  • Transgenic Plant Development :
    • Advances in genetic engineering have led to the development of transgenic plants with altered alkaloid profiles. These modifications can yield higher concentrations of desired compounds while reducing undesired ones .

Case Study 1: Metabolic Engineering in Opium Poppy

A study conducted on Papaver somniferum demonstrated that transgenic lines with overexpressed salutaridinol 7-O-acetyltransferase showed significant increases in total alkaloids. The highest-producing line exhibited a 41% increase in morphine content compared to control plants over three years .

Case Study 2: Salutaridinol as a Biomarker

Research indicates that salutaridinol levels correlate with the activity of enzymes involved in morphine biosynthesis. This correlation suggests its utility as a biomarker for assessing metabolic efficiency in different poppy cultivars, enhancing breeding programs aimed at optimizing alkaloid production .

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
PharmacologyPrecursor for analgesics (morphine)Indirect role in pain management
BiotechnologyGenetic manipulation to enhance alkaloid productionTransgenic opium poppy with increased morphine yield
Biomarker PotentialIndicator of metabolic flux through morphine biosynthesisLevels correlate with enzyme activity
Metabolic EngineeringModifying biosynthetic pathways for improved yieldsOverexpression of salutaridinol 7-O-acetyltransferase

Preparation Methods

Enzymatic Conversion of (R)-Reticuline to Salutaridine

The biosynthesis of this compound begins with the epimerization of (S)-reticuline to (R)-reticuline, catalyzed by a cytochrome P450 enzyme. (R)-Reticuline undergoes oxidative coupling via salutaridine synthase (SalSyn), a cytochrome P450-dependent monooxygenase, to form salutaridine. This reaction introduces the C7 hydroxyl group in the (R)-configuration, establishing the stereochemical foundation of this compound.

Reduction of Salutaridine to this compound

Salutaridine reductase (SalR), an NADPH-dependent enzyme, reduces the ketone group of salutaridine to yield this compound. This step is highly stereoselective, preserving the (7R) configuration critical for subsequent acetylation. The reaction occurs in the latex of P. somniferum, where SalR is localized to specialized vesicles.

Table 1: Key Enzymes in this compound Biosynthesis

EnzymeFunctionLocalizationKm (Substrate)
Salutaridine synthaseOxidative coupling of (R)-reticulineLatex vesicles12 µM ((R)-reticuline)
Salutaridine reductaseNADPH-dependent reduction of salutaridineLatex cytosol9 µM (salutaridine)

In Vitro Enzymatic Synthesis of this compound

Recombinant Enzyme Systems

Heterologous expression of SalSyn and SalR in Escherichia coli and Saccharomyces cerevisiae enables in vitro production of this compound. For example, purified SalR from P. somniferum exhibits a turnover number (k<sub>cat</sub>) of 4.2 s<sup>-1</sup> and a catalytic efficiency (k<sub>cat</sub>/K<sub>m</sub>) of 4.7 × 10<sup>4</sup> M<sup>-1</sup>s<sup>-1</sup> for salutaridine. Reaction conditions (pH 7.0, 30°C) optimize yield, achieving conversions exceeding 80% within 2 hours.

Substrate Specificity and Stereochemical Control

SalR exclusively accepts this compound as a substrate for further acetylation, rejecting the (7S)-epimer. This specificity ensures the fidelity of the morphine pathway. Structural studies reveal a hydrophobic binding pocket in SalR that accommodates the phenanthrene core of salutaridine, while hydrogen bonding with the C7 hydroxyl group enforces stereochemical discrimination.

Metabolic Engineering for Heterologous Production

Microbial Biosynthesis Platforms

Recent patents describe engineered E. coli strains co-expressing SalSyn, SalR, and salutaridinol 7-O-acetyltransferase (SalAT) to produce this compound from reticuline. For instance, strain AM-03 (patent US20220205004A1) achieves titers of 1.2 g/L in fed-batch fermentation. Critical modifications include:

  • Codon optimization of plant-derived enzymes for bacterial expression

  • Decoupling acetyl-CoA supply via overexpression of acs (acetyl-CoA synthetase)

  • Compartmentalization of enzymes to prevent substrate channeling

Challenges in Scaling Production

Instability of this compound in aqueous solutions (half-life = 6.5 hours at pH 7.0) necessitates in situ acetylation by SalAT to stabilize the product. Additionally, feedback inhibition of SalR by NADP<sup>+</sup> limits reaction progress, requiring NADPH regeneration systems such as glucose dehydrogenase co-expression.

Analytical Characterization of this compound

Chromatographic Resolution

Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a mobile phase of 20 mM ammonium acetate (pH 5.0)/acetonitrile (75:25) resolves this compound (t<sub>R</sub> = 12.3 min) from its (7S)-epimer (t<sub>R</sub> = 13.8 min). Detection at 284 nm provides a linear response (r<sup>2</sup> > 0.999) across 0.1–100 µg/mL.

Spectroscopic Confirmation

<sup>1</sup>H NMR (600 MHz, CD<sub>3</sub>OD): δ 6.68 (d, J = 8.1 Hz, H-1), 6.58 (d, J = 8.1 Hz, H-2), 4.32 (dd, J = 10.5, 4.8 Hz, H-7), 3.82 (s, OCH<sub>3</sub>). The C7 proton’s coupling constants confirm the (R)-configuration .

Q & A

Q. What is the role of (7R)-salutaridinol in the biosynthesis of morphinan alkaloids?

this compound is a key intermediate in the morphine biosynthesis pathway in Papaver somniferum. It is formed via the NADPH-dependent reduction of salutaridine by salutaridine reductase (SalR). Its stereochemistry (7R vs. 7S) determines downstream reactivity: (7S)-salutaridinol undergoes enzymatic acetylation by salutaridinol 7-O-acetyltransferase (SalAT) to form 7-O-acetyl salutaridinol, which spontaneously rearranges into thebaine. In contrast, the 7R isomer does not participate efficiently in this pathway, leading to alternative byproducts like morphothebaine .

Q. How can researchers distinguish between (7R)- and (7S)-salutaridinol stereoisomers experimentally?

Chiral chromatography (e.g., HPLC with chiral stationary phases) or nuclear magnetic resonance (NMR) spectroscopy are commonly used. For example, differences in NOE (Nuclear Overhauser Effect) patterns in NMR can resolve stereochemistry. Additionally, enzymatic assays with SalAT (which selectively acetylates the 7S isomer) combined with TLC or HPLC analysis (as in ) provide functional differentiation.

Q. What methodological challenges arise in studying this compound’s stability and reactivity?

The compound is prone to spontaneous rearrangements under alkaline conditions or elevated temperatures, complicating isolation. Researchers must use low-temperature extraction (e.g., −20°C), inert atmospheres, and rapid analytical techniques like UPLC-ESI-MS to minimize degradation. Stability studies should include pH-controlled buffers and time-course analyses .

Advanced Research Questions

Q. How do contradictory data on the natural configuration of salutaridinol impact pathway engineering?

Early studies reported natural salutaridinol as a mixture of 7R and 7S isomers, but later work confirmed 7S as the biologically active form. This discrepancy affects metabolic engineering in yeast, where misassignment of stereochemistry leads to low thebaine yields. To resolve this, researchers must validate stereoselectivity of heterologous SalR enzymes using chiral analytical methods and site-directed mutagenesis .

Q. What experimental designs are optimal for elucidating the non-enzymatic vs. enzymatic conversion of 7-O-acetyl salutaridinol to thebaine?

A comparative approach is recommended:

  • Non-enzymatic pathway : Incubate 7-O-acetyl salutaridinol at pH 8.5–9.0 and monitor thebaine formation via HPLC-MS.
  • Enzymatic pathway : Use recombinant thebaine synthase in pH 7.0 buffers and compare reaction kinetics. Controls should include boiled enzyme assays and stereoisomer-specific substrates (e.g., 7R vs. 7S). Data should be analyzed using Michaelis-Menten kinetics and Arrhenius plots .

Q. How can metabolic bottlenecks in yeast-based this compound production be addressed?

Key bottlenecks include NADPH availability for SalR and improper folding of plant-derived enzymes in yeast. Solutions include:

  • Engineering NADPH regeneration pathways (e.g., overexpressing glucose-6-phosphate dehydrogenase).
  • Codon optimization of SalR and co-expression with chaperones.
  • Using truncated SalR variants to enhance activity, as demonstrated in Saccharomyces cerevisiae trials .

Data Contradiction Analysis

Q. Why do some studies report spontaneous thebaine formation while others emphasize enzymatic catalysis?

Thebaine synthesis can occur both spontaneously (pH-dependent) and via thebaine synthase. Discrepancies arise from experimental conditions:

  • Spontaneous : Dominant in vitro at high pH (>8.5) or prolonged reaction times.
  • Enzymatic : Observed in vivo or in buffered assays near physiological pH (7.0–7.5). Researchers must control pH, enzyme concentration, and reaction duration to reconcile these results .

Tables for Comparative Analysis

Table 1. Key Differences Between (7R)- and (7S)-Salutaridinol in Biosynthesis

ParameterThis compound(7S)-Salutaridinol
Enzymatic AcetylationNot a substrate for SalATEfficiently acetylated
Downstream ProductMorphothebaineThebaine
Role in PathwayByproductPrimary intermediate
References

Table 2. Methods for Resolving Stereochemical Ambiguities

TechniqueApplicationExample Study
Chiral HPLCSeparation of 7R/7S isomers
NMR NOE AnalysisStereochemical assignment
Enzyme-Specific AssaysFunctional differentiation (SalAT)

Methodological Recommendations

  • Stereochemical Validation : Always use orthogonal methods (e.g., NMR + enzymatic assays) to confirm configurations.
  • Pathway Engineering : Prioritize codon-optimized enzymes and NADPH cofactor balancing in heterologous systems.
  • Data Reporting : Include raw chromatograms, mass spectra, and reaction conditions to enhance reproducibility .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(7R)-salutaridinol
Reactant of Route 2
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